2-(4H-1,2,4-triazol-4-yl)acetic acid
Overview
Description
“2-(4H-1,2,4-triazol-4-yl)acetic acid” is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .
Synthesis Analysis
A common method of synthesizing “2-(4H-1,2,4-triazol-4-yl)acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-4-yl)ketone with sodium cyanate, then heating to generate the related triazole derivative. The final product is obtained through acid hydrolysis .Molecular Structure Analysis
The molecular structure of “2-(4H-1,2,4-triazol-4-yl)acetic acid” is characterized by a 1,2,4-triazole ring attached to an acetic acid group .Physical And Chemical Properties Analysis
“2-(4H-1,2,4-triazol-4-yl)acetic acid” has a molecular weight of 127.10 g/mol . It has a melting point of 161-165°C . The compound has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
In the realm of catalysis, Lysenko et al. (2021) explored the use of 2-(4H-1,2,4-triazol-4-yl)acetic acid (trglyH) derivatives for the development of MoO3 coordination hybrids. These complexes showed promising catalytic activity in liquid phase catalytic epoxidation of cis-cyclooctene, presenting the advantages of both homogeneous and heterogeneous catalysis. This study indicates the potential of these compounds in catalytic applications and their role in facilitating chemical reactions (Lysenko et al., 2021).
Structural and Synthesis Studies
The structure and synthesis of 2-(4H-1,2,4-triazol-4-yl)acetic acid derivatives have also been a significant focus of research. A study by Naik et al. (2010) involved the synthesis of ethyl 4H-1,2,4-triazol-4-yl-acetate, leading to the acid hydrolysis of this molecule to yield 4H-1,2,4-triazol-4-yl acetic acid (L2). This compound exhibited a noncentrosymmetric orthorhombic crystal structure, marking the first such structure for a 1,2,4-triazole ligand constructed from an amino acid derivative. The study highlights the diverse potential coordinating groups and inherent flexibility of the ligand backbone, which are essential for various applications in materials science and coordination chemistry (Naik et al., 2010).
Antimicrobial and Biological Activities
The antimicrobial and biological activities of these compounds have been well-documented. For example, Hunashal et al. (2012) synthesized derivatives of 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid and evaluated their antimicrobial activity. The study found that certain compounds exhibited significant antifungal activity against various fungal strains, demonstrating the potential of these derivatives in developing new antimicrobial agents (Hunashal et al., 2012).
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-7-2-5-6-3-7/h2-3H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHXOPRCBNQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512373 | |
Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4H-1,2,4-triazol-4-yl)acetic acid | |
CAS RN |
110822-97-4 | |
Record name | (4H-1,2,4-Triazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4H-1,2,4-triazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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